![molecular formula C10H11N5O B14003949 5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide CAS No. 66974-97-8](/img/structure/B14003949.png)
5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- is a triazene compound known for its versatility in various biological, physical, and chemical applications. Triazene compounds, characterized by the presence of the -NNN- group, have been extensively studied due to their ability to form stable complexes with metals and their potential use as ligands in coordination chemistry .
Métodos De Preparación
The synthesis of Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- typically involves the reaction of benzamide derivatives with triazene precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or THF and catalysts to facilitate the formation of the triazene group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and DNA. The triazene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in coordination chemistry and metal complex formation.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Another similar compound with distinct electronic properties due to different substituent positions.
Propiedades
Número CAS |
66974-97-8 |
|---|---|
Fórmula molecular |
C10H11N5O |
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
5-cyano-2-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C10H11N5O/c1-15(2)14-13-9-4-3-7(6-11)5-8(9)10(12)16/h3-5H,1-2H3,(H2,12,16) |
Clave InChI |
RMRFZAZJEUUYOS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=C(C=C(C=C1)C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)

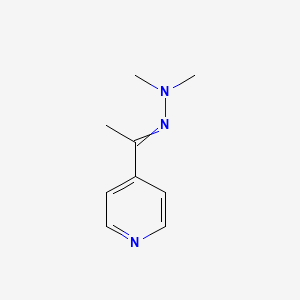
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
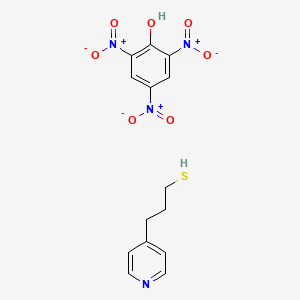
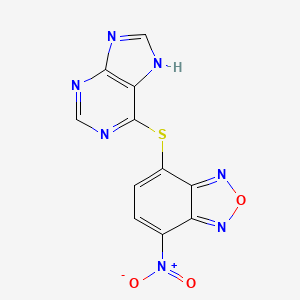
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
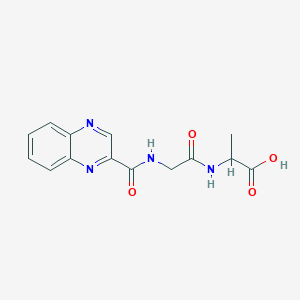
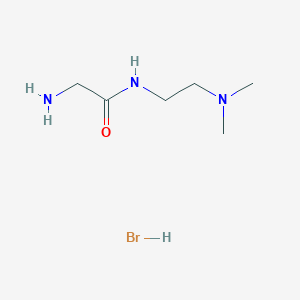
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
